8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H29N7O3 and its molecular weight is 451.531. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing the (4-methoxyphenyl)piperazine moiety, have been reported to inhibit acetylcholinesterase , an important enzyme in acetylcholine hydrolysis . This suggests that the compound might interact with similar targets.
Mode of Action
It’s worth noting that compounds with similar structures have been reported to exhibit significant antibacterial and antifungal activity . This suggests that the compound might interact with its targets in a way that inhibits the growth of certain bacteria and fungi.
Biochemical Pathways
Given the potential antimicrobial activity of similar compounds , it can be inferred that the compound might interfere with the biochemical pathways essential for the survival and proliferation of certain bacteria and fungi.
Pharmacokinetics
It’s worth noting that the piperazine moiety is known to positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound might have favorable ADME properties that contribute to its bioavailability.
Result of Action
Similar compounds have been reported to exhibit significant antibacterial and antifungal activity . This suggests that the compound might lead to the death or inhibition of certain bacteria and fungi at the molecular and cellular levels.
Properties
IUPAC Name |
6-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N7O3/c1-16-15-30-19-20(26(2)23(32)25-21(19)31)24-22(30)29(16)10-4-9-27-11-13-28(14-12-27)17-5-7-18(33-3)8-6-17/h5-8,15H,4,9-14H2,1-3H3,(H,25,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPLERSWOYUYDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCN4CCN(CC4)C5=CC=C(C=C5)OC)N(C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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